molecular formula C18H15FN4O3 B2736100 methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 924819-01-2

methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2736100
CAS No.: 924819-01-2
M. Wt: 354.341
InChI Key: ONFLCYVWYGXUHG-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction between benzoic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the benzoate ester may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Lacks the fluorine atom, which may result in different biological activities.

    Methyl 4-(1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamido)benzoate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Uniqueness

Methyl 4-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-6-4-3-5-14(15)19)17(24)20-13-9-7-12(8-10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFLCYVWYGXUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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